

Physical and chemical properties of 4-Chloro-2-phenylpyridine

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Compound of Interest

Compound Name: 4-Chloro-2-phenylpyridine

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An In-Depth Technical Guide to **4-Chloro-2-phenylpyridine**

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-phenylpyridine is a bi-aromatic heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, influenced by the electronegative nitrogen, coupled with the reactivity of the C-Cl bond, establishes **4-Chloro-2-phenylpyridine** as a key building block for creating more complex molecular architectures.^{[1][2][3]} This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

Molecular Structure and Identification

A clear understanding of the molecule's fundamental identifiers is the first step in any scientific endeavor.

Identifier	Value	Source
IUPAC Name	4-chloro-2-phenylpyridine	[4]
CAS Number	57311-18-9	[4][5]
Molecular Formula	C ₁₁ H ₈ ClN	[4][5]
Molecular Weight	189.64 g/mol	[4][5][6]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NC=CC(=C2)Cl</chem>	[4]
InChI Key	BFRWDRFLYBYSFX-UHFFFAOYSA-N	[4]

Physicochemical Properties

The physical properties of **4-Chloro-2-phenylpyridine** are critical for its handling, purification, and use in reactions.

Property	Value	Source
Appearance	Crystalline solid or oil	
Boiling Point	297 °C	[7][8]
Density	1.186 g/cm ³	[7][8]
Flash Point	161 °C	[7][8]
pKa (Predicted)	3.00 ± 0.10	[5][7]
Storage Temperature	2-8°C under inert gas	[5][7]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of **4-Chloro-2-phenylpyridine** is governed by the interplay between the phenyl substituent, the pyridine core, and the chloro group.

Expertise in Action: Understanding Reactivity The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 4-position is therefore a prime site for nucleophilic aromatic substitution (S_NAr), serving as a good leaving group. This makes the molecule an excellent substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) to build molecular diversity.

Furthermore, the phenyl group can undergo electrophilic substitution, while the C-H bonds on both rings are potential sites for modern C-H activation/functionalization reactions, a powerful tool in contemporary organic synthesis.^{[9][10]}

Caption: Key reactive sites and potential chemical transformations of **4-Chloro-2-phenylpyridine**.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

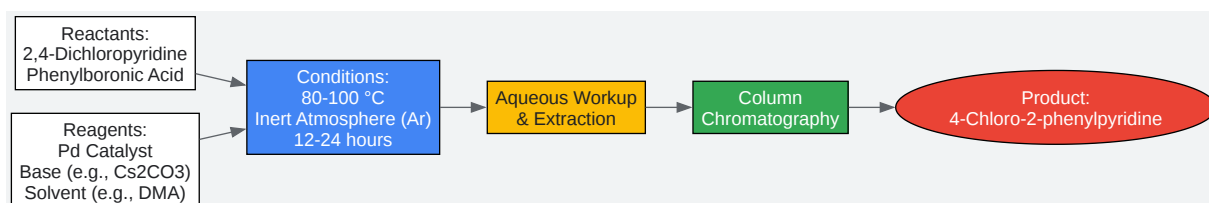
A prevalent method for synthesizing phenylpyridine scaffolds is the Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a representative synthesis of **4-Chloro-2-phenylpyridine** from 2,4-dichloropyridine and phenylboronic acid.

Causality Behind Experimental Choices:

- **Catalyst:** A palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system) is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-C bond.
- **Base:** A base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.^[11]
- **Solvent:** A solvent system like N,N-dimethylacetamide (DMA) or a mixture of toluene and water is often used to ensure solubility of both organic and inorganic reagents.^[11]
- **Inert Atmosphere:** The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and degradation of the palladium catalyst, ensuring its longevity and activity.^[11]

Step-by-Step Methodology

- Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., 5 mol% $\text{Pd}(\text{PPh}_3)_4$).
- Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
- Solvent Addition: Add degassed solvent (e.g., DMA or Toluene/Ethanol/Water mixture) via syringe.
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield **4-Chloro-2-phenylpyridine**.



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Caption: General workflow for the synthesis of **4-Chloro-2-phenylpyridine** via Suzuki-Miyaura coupling.

Applications in Drug Discovery

Pyridine derivatives are foundational in modern drug development, forming the core of numerous therapeutic agents.^[1] The chloro-substituent in **4-Chloro-2-phenylpyridine** is

particularly significant; chlorine is a common halogen in FDA-approved drugs, where it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[\[12\]](#)

- **Scaffold for Library Synthesis:** The molecule serves as an excellent starting point for creating libraries of compounds. The reactive chlorine at the 4-position can be displaced by various functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).[\[2\]](#)
- **Intermediate in API Synthesis:** It is a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), particularly in oncology and anti-inflammatory research.[\[13\]](#)

Safety and Handling

Proper handling of **4-Chloro-2-phenylpyridine** is essential to ensure laboratory safety.

- **GHS Hazard Statements:**
 - H302: Harmful if swallowed.[\[14\]](#)
 - H315: Causes skin irritation.[\[14\]](#)
 - H319: Causes serious eye irritation.[\[14\]](#)
 - H335: May cause respiratory irritation.[\[14\]](#)
- **Precautionary Measures:**
 - **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.[\[15\]](#)
 - **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.[\[14\]](#)[\[15\]](#)
 - **Handling:** Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[14\]](#)[\[15\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
Store locked up.[15]

Conclusion

4-Chloro-2-phenylpyridine is more than just a chemical compound; it is a versatile tool for innovation in the hands of researchers and drug developers. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable building block. A thorough understanding of its characteristics, from its reactivity profile to its safety requirements, is paramount for leveraging its full potential in the synthesis of novel pharmaceuticals and advanced materials.

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